Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate
Description
tert-Butyl 1-oxo-6-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 8, a ketone group at position 1, and a phenyl substituent at position 4. The tert-butyl carbamate (Boc) group at position 8 enhances solubility and stability during synthetic workflows.
Properties
Molecular Formula |
C19H26N2O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl 1-oxo-6-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-12-10-19(9-11-20-16(19)22)15(13-21)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22) |
InChI Key |
UPKUXSMKUJHWGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC2=O)C(C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate typically involves multiple steps. One common method starts with the reaction of 1-tert-butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate with cobalt(II) chloride hexahydrate in methanol, followed by the addition of sodium borohydride under ice-cooling conditions . The mixture is then stirred at room temperature to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
| Compound Name | CAS Number | Substituents | Molecular Formula | Similarity Score | Key Differences |
|---|---|---|---|---|---|
| tert-Butyl 1-oxo-6-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate (Target) | Not provided | 1-oxo, 6-phenyl | C₂₀H₂₈N₂O₃ | N/A | Reference compound for comparison. |
| tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | 169206-67-1 | 3-oxo | C₁₄H₂₄N₂O₃ | 0.98 | Oxo group at position 3; lacks phenyl group. |
| tert-Butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | 1375303-50-6 | 3-oxo, 4-(3-bromophenyl) | C₁₉H₂₅BrN₂O₃ | ~0.95* | Bromophenyl substituent introduces halogenated aromatic interactions. |
| tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride | 851325-42-3 | No oxo or phenyl groups | C₁₃H₂₅ClN₂O₂ | 0.98 | Lacks functional groups; hydrochloride salt improves crystallinity. |
| tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate formate | BD02565316 | 3-ethyl, formate counterion | C₁₆H₃₀N₂O₄ | ~0.90* | Ethyl group enhances lipophilicity; formate improves solubility. |
| tert-Butyl 2,2-dioxo-2λ⁶-thia-3,8-diazaspiro[4.5]decane-8-carboxylate | 2344681-17-8 | 2,2-dioxo-thia | C₁₃H₂₂N₂O₄S | ~0.85* | Sulfur atom alters electronic properties; dioxo group increases polarity. |
*Similarity scores estimated based on structural deviations from the target compound.
Key Structural and Functional Differences
This feature may improve binding to hydrophobic pockets in biological targets .
Heteroatom Variations :
- The thia-containing analog (CAS 2344681-17-8) introduces sulfur, which may increase metabolic stability but reduce aqueous solubility compared to the oxygen-based target compound .
Salt and Counterion Modifications :
- The hydrochloride salt (CAS 851325-42-3) and formate salt (BD02565316) improve crystallinity and solubility, respectively, making them preferable for specific synthetic or formulation steps .
Biological Activity
Tert-butyl 1-oxo-6-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS No. 2177265-12-0) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 330.43 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O3 |
| Molecular Weight | 330.43 g/mol |
| CAS Number | 2177265-12-0 |
| Purity | >95% |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may influence autophagy, a critical cellular degradation and recycling process. Autophagy plays a vital role in maintaining cellular homeostasis and is particularly important in neurodegenerative diseases.
Autophagy Activation
Research indicates that this compound can enhance autophagic flux without inducing cytotoxicity. In vitro studies demonstrated that the compound increases the levels of LC3-II, a marker for autophagy activation, suggesting its potential as an autophagy modulator .
Case Studies and Research Findings
- Neuroprotective Effects : A study explored the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that it could reduce neuronal cell death by enhancing autophagic processes, thus supporting neuronal survival under stress conditions .
- Cancer Cell Lines : In another study focusing on cancer therapy, compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The spirocyclic structure was found to enhance binding affinity to target proteins involved in cancer progression .
- Fungal Inhibition : Research has shown that derivatives of diazaspiro compounds can inhibit chitin synthase, leading to antifungal activity against several strains including Candida albicans and Aspergillus fumigatus. This suggests potential applications in treating fungal infections .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial for any therapeutic application. The compound has been reported to have low toxicity at effective doses in preliminary studies; however, comprehensive toxicological evaluations are necessary to ensure safety for clinical use.
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